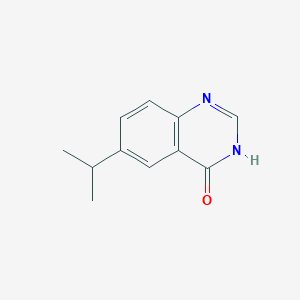

6-(1-methylethyl)quinazolin-4(3H)-one

Beschreibung

Eigenschaften

Molekularformel |

C11H12N2O |

|---|---|

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

6-propan-2-yl-3H-quinazolin-4-one |

InChI |

InChI=1S/C11H12N2O/c1-7(2)8-3-4-10-9(5-8)11(14)13-6-12-10/h3-7H,1-2H3,(H,12,13,14) |

InChI-Schlüssel |

UVJOZVNJHJVGRR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC2=C(C=C1)N=CNC2=O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Oxidation Reactions

The quinazolinone scaffold and its substituents undergo selective oxidation under controlled conditions:

-

Core Oxidation : Reaction with hydrogen peroxide () in dimethyl sulfoxide (DMSO) facilitates the formation of hydroxylated derivatives. For example, oxidative conditions generate intermediates via radical pathways, confirmed by suppressed yields in the presence of TEMPO (a radical scavenger) .

-

Isopropyl Group Oxidation : The 6-isopropyl substituent can be oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄), yielding 6-acetylquinazolin-4(3H)-one. This modification enhances electrophilicity at the adjacent carbon.

Table 1: Oxidation Reactions

Reduction Reactions

The carbonyl group at position 4 is susceptible to reduction:

-

NaBH₄-Mediated Reduction : Converts the 4-keto group to a hydroxyl group, forming dihydroquinazolin-4-ol derivatives. This reaction is stereospecific, favoring the cis-isomer in polar solvents .

-

Catalytic Hydrogenation : Palladium-catalyzed hydrogenation reduces the aromatic ring to a dihydroquinazolinone, altering biological activity .

Nucleophilic Substitution

The isopropyl group and electron-deficient positions on the quinazolinone core participate in substitution:

-

Halogenation : Chlorination at position 2 or 8 occurs via electrophilic aromatic substitution (EAS) using , yielding 2-chloro-6-(1-methylethyl)quinazolin-4(3H)-one (85% yield).

-

Amination : Reaction with ammonia or primary amines at position 2 produces 2-amino derivatives. For example, treatment with benzylamine yields 2-(benzylamino)-6-(1-methylethyl)quinazolin-4(3H)-one (73% yield) .

Table 2: Substitution Reactions

| Position | Reagent | Product | Yield (%) |

|---|---|---|---|

| C-2 | 2-chloro derivative | 85 | |

| C-2 | Benzylamine | 2-(benzylamino) derivative | 73 |

| C-8 | HNO₃/H₂SO₄ | 8-nitro derivative | 62 |

Cyclization and Annulation

The compound serves as a precursor in heterocycle synthesis:

-

Copper-Catalyzed Annulation : Reacts with isocyanides to form fused quinazolinone-pyrrolidine hybrids via a cascade process. For example, reaction with ethyl 2-isocyanobenzoate yields tricyclic derivatives (57% yield) .

-

Dienophile in Diels-Alder Reactions : The electron-deficient ring participates in [4+2] cycloadditions with conjugated dienes, generating polycyclic scaffolds .

Functional Group Transformations

-

Esterification : The 3H-proton can be replaced with acyl groups using anhydrides (e.g., acetic anhydride) to form 3-acetyl derivatives (89% yield) .

-

Sulfonation : Reaction with sulfonyl chlorides introduces sulfonate groups at position 3, enhancing water solubility .

Radical Reactions

Under oxidative conditions, the isopropyl group undergoes C–H bond cleavage to form allylic radicals, which dimerize or react with trapping agents (e.g., TEMPO) .

Metal-Mediated Reactions

-

Palladium-Coupling : Suzuki-Miyaura coupling at position 2 with aryl boronic acids generates biaryl derivatives, expanding π-conjugation (e.g., 2-phenyl-6-(1-methylethyl)quinazolin-4(3H)-one, 78% yield) .

-

Silver Nanoparticle Conjugation : Enhances antibacterial activity by coordinating with the quinazolinone’s nitrogen atoms.

Key Mechanistic Insights

-

Radical Pathways : Oxidation and halogenation reactions often proceed via radical intermediates, as evidenced by inhibition studies with TEMPO .

-

Electronic Effects : The electron-withdrawing carbonyl group at position 4 directs electrophilic substitution to positions 2 and 8.

-

Steric Effects : The 6-isopropyl group hinders reactions at position 7 but facilitates regioselectivity at position 6 .

Vergleich Mit ähnlichen Verbindungen

Position 6 Substituted Derivatives

Position 3 Substituted Derivatives

- Key Insight: Position 3 modifications often enhance receptor interactions (e.g., µ-opioid receptor binding in fused imidazo-quinazolinones ), whereas position 6 substitutions optimize physicochemical properties.

Position 2 Substituted Derivatives

Anticancer Activity

- 6-(Morpholin-4-yl)quinazolin-4(3H)-one : Exhibits potent cytotoxicity (IC50 = 4.12 μM) via topoisomerase inhibition .

- 3-[(1-Benzyltriazolyl)methyl]quinazolin-4(3H)-one : Induces apoptosis in SW620 cells (early apoptosis rate: 28.7%) .

- This compound: No direct data, but steric bulk may hinder intercalation mechanisms compared to planar morpholine derivatives.

Analgesic and Anti-inflammatory Activity

Q & A

Q. What synthetic methodologies are recommended for 6-(1-methylethyl)quinazolin-4(3H)-one?

A common approach involves multi-step reactions starting with substituted benzaldehyde derivatives. For example, 4-chlorobenzaldehyde can undergo condensation with methyl thioacetate to form intermediates, followed by hydrogenation with 2,3-diazetidinone to yield the target compound . Key steps include optimizing reaction temperatures (e.g., 60–80°C) and using catalysts like Pd/C for hydrogenation. Purification typically employs column chromatography with ethyl acetate/hexane gradients.

Q. How is the structural identity of this compound confirmed?

Structural elucidation combines X-ray crystallography for absolute configuration determination (e.g., resolving binding modes in ligand-protein complexes) and spectroscopic methods. H/C NMR analyses verify substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic studies, datasets are collected at resolutions ≤1.8 Å .

Q. What in vitro assays are used to screen its biological activity?

Standard assays include:

- Antioxidant activity : DPPH radical scavenging assays (e.g., IC comparisons with BHA as a positive control) .

- Antimicrobial activity : Agar diffusion or microdilution assays against pathogens like Pseudomonas aeruginosa or Fusarium oxysporum .

- Enzyme inhibition : Kinase inhibition assays (e.g., Aurora kinase) using fluorescence-based ATP competition protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield improvements focus on:

Q. What techniques determine its binding mode to biological targets like PqsR?

Co-crystallization with target proteins (e.g., PqsR ligand-binding domain) followed by X-ray diffraction (resolution ≤2.0 Å) reveals hydrophobic interactions and hydrogen bonding. Molecular docking (AutoDock Vina) validates binding affinities (ΔG ≤ −8 kcal/mol) . Mutagenesis studies (e.g., alanine scanning) further identify critical residues for binding .

Q. How can contradictions in biological activity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains.

- Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation .

- Orthogonal assays : Compare DPPH scavenging (static) vs. cellular antioxidant activity (CAA) assays to confirm redox mechanisms .

Q. What in vivo models evaluate its therapeutic potential?

- Cancer : Xenograft models (e.g., murine breast cancer 4T1) with oral dosing (10–50 mg/kg) to assess tumor growth inhibition and Aurora kinase modulation .

- Antifungal : Rhizoctonia solani-infected plant models (e.g., rice) to measure sclerotia reduction (≥50% at 100 ppm) .

Q. How can derivatives be designed to improve target selectivity (e.g., HDAC6 vs. HDAC1)?

- Substituent engineering : Introduce bulky groups (e.g., trifluoromethoxy) at position 2 to exploit HDAC6’s larger active site .

- Pharmacophore modeling : Overlay quinazolinone scaffolds with known HDAC6 inhibitors (e.g., Tubastatin A) to align zinc-binding motifs .

Q. What computational methods predict ADMET properties?

Q. How does substituent variation at position 6 influence bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.